Fluorodeoxyglucose F18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

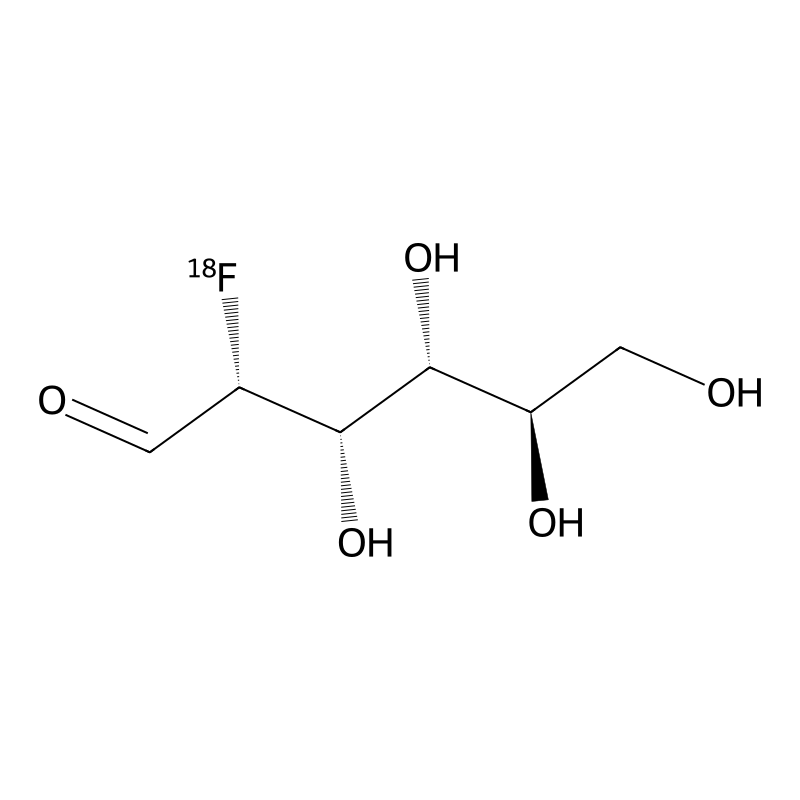

Fludeoxyglucose F 18 Injection is a positron emitting radiopharmaceutical containing no-carrier added radioactive 2-deoxy-2-[18F]fluoro-D-g1ucose, which is used for diagnostic purposes in conjunction with Positron Emission Tomography (PET). It is administered by intravenous injection.

The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)

Fluorodeoxyglucose F18 (CAS: 63503-12-8) is a positron-emitting radiopharmaceutical and the gold-standard metabolic tracer for Positron Emission Tomography (PET). Structurally, it is a glucose analog where the hydroxyl group at the C-2 position is replaced by the radioactive isotope Fluorine-18. From a procurement and operational standpoint, [18F]FDG is defined by its 109.8-minute half-life and its unique metabolic trapping mechanism. Upon cellular uptake via GLUT transporters, it is phosphorylated by hexokinase to [18F]FDG-6-phosphate but cannot undergo further glycolysis, leading to intracellular accumulation proportional to the tissue's metabolic rate [1]. This combination of a commercially viable distribution half-life and high signal-to-background retention establishes it as the foundational, highly reproducible radiotracer for oncology, neurology, and cardiology imaging workflows.

Substituting [18F]FDG with other radiolabeled metabolic tracers introduces severe logistical and analytical compromises. Carbon-11 labeled glucose ([11C]glucose) acts as a true metabolic equivalent but possesses a 20.4-minute half-life, strictly prohibiting regional procurement and requiring a multi-million-dollar on-site cyclotron and radiochemistry facility [1]. Furthermore, [11C]glucose is fully metabolized, causing radioactive metabolites (such as [11C]CO2) to wash out and complicate quantitative kinetic modeling. Conversely, while generator-produced Gallium-68 ([68Ga]) tracers offer cyclotron-independent procurement, the significantly higher positron energy of Ga-68 degrades spatial resolution, making it unsuitable for detecting sub-centimeter metabolic abnormalities. Therefore, [18F]FDG remains non-interchangeable for facilities requiring high-resolution metabolic imaging without the capital burden of on-site isotope production.

Logistical Viability: Half-Life and Commercial Distribution Radius

The procurement model for PET facilities heavily depends on isotope half-life. Fluorine-18 has a half-life of 109.8 minutes, allowing for centralized cyclotron production and regional distribution within a 2- to 4-hour radius. In contrast, Carbon-11 tracers have a half-life of 20.4 minutes, restricting their use entirely to facilities with in-house cyclotrons [1].

| Evidence Dimension | Isotope Half-Life |

| Target Compound Data | 109.8 minutes ([18F]) |

| Comparator Or Baseline | 20.4 minutes ([11C]) |

| Quantified Difference | 5.4x longer half-life |

| Conditions | Standard radioactive decay at standard conditions |

Enables procurement of the ready-to-inject radiotracer from commercial radiopharmacies, eliminating the need for a $2M+ on-site cyclotron.

Imaging Resolution: Positron Range and Spatial Blurring

For high-resolution imaging, particularly in preclinical micro-PET or early metastasis detection, positron range dictates the fundamental limit of spatial resolution. Fluorine-18 emits low-energy positrons (maximum 0.63 MeV), resulting in a short mean positron range of ~0.6 mm in tissue. Comparatively, Gallium-68 emits higher-energy positrons (maximum 1.90 MeV), yielding a mean range of ~1.1 mm and significantly higher spatial blurring [1].

| Evidence Dimension | Maximum Positron Energy and Mean Tissue Range |

| Target Compound Data | 0.63 MeV / ~0.6 mm range ([18F]) |

| Comparator Or Baseline | 1.90 MeV / ~1.1 mm range ([68Ga]) |

| Quantified Difference | 66% lower maximum positron energy; ~45% shorter mean range |

| Conditions | Positron emission in water/tissue equivalent media |

Provides superior image sharpness and spatial resolution, which is critical for quantifying standardized uptake values (SUV) in small tumors or preclinical murine models.

Signal Stability: Irreversible Metabolic Trapping

The diagnostic utility of [18F]FDG relies on its pharmacokinetic trapping. Once phosphorylated by hexokinase to [18F]FDG-6-phosphate, the lack of a 2-hydroxyl group prevents further processing by phosphohexose isomerase. This results in irreversible intracellular trapping during the imaging window. In contrast, [11C]glucose undergoes complete glycolysis, leading to rapid signal washout as radiolabeled CO2 and water exit the target cells, reducing the target-to-background ratio over a 60-minute scan [1].

| Evidence Dimension | Intracellular Retention (Trapping) |

| Target Compound Data | Irreversible accumulation as [18F]FDG-6-phosphate |

| Comparator Or Baseline | Rapid washout via complete glycolysis ([11C]glucose) |

| Quantified Difference | Stable cumulative signal vs. transient metabolic flux |

| Conditions | In vivo kinetic modeling over 60-90 minute PET acquisition |

Ensures stable, cumulative radiotracer accumulation in hypermetabolic cells, allowing for highly reproducible, standardized quantitative imaging across multi-center trials.

Multi-Center Oncology Clinical Trials

Due to its stable metabolic trapping and 109.8-minute half-life, [18F]FDG is the mandatory baseline tracer for quantifying tumor response to novel therapeutics. Its regional procurability ensures that multiple imaging centers can utilize standardized doses from commercial radiopharmacies, ensuring reproducible Standardized Uptake Value (SUV) metrics across diverse trial sites [1].

High-Resolution Preclinical Micro-PET Imaging

In preclinical CROs utilizing murine models, the short positron range of Fluorine-18 (~0.6 mm) is critical. [18F]FDG enables the resolution of sub-millimeter anatomical structures and micro-metastases that would be heavily blurred by the higher positron energy of alternative isotopes like Gallium-68 or Rubidium-82 [1].

Myocardial Viability Assessment

For cardiology research and clinical workflows, [18F]FDG's irreversible phosphorylation by hexokinase allows for definitive differentiation between necrotic scar tissue and hibernating myocardium, providing a stable signal-to-noise ratio that transient metabolic tracers cannot achieve[1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Fludeoxyglucose F 18 is cleared from most tissues within 24 hours and can be eliminated from the body unchanged in the urine.

Fludeoxyglucose F 18 and related compounds are cleared from non-cardiac tissues within 3 to 24 hours after administration. Clearance from the cardiac tissue may require more than 96 hours

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Mega MS, Dinov ID, Porter V, Chow G, Reback E, Davoodi P, O'Connor SM, Carter MF, Amezcua H, Cummings JL: Metabolic patterns associated with the clinical response to galantamine therapy: a fludeoxyglucose f 18 positron emission tomographic study. Arch Neurol. 2005 May;62(5):721-8. [PMID:15883258]

Perani D, Bressi S, Testa D, Grassi F, Cortelli P, Gentrini S, Savoiardo M, Caraceni T, Fazio F: Clinical/metabolic correlations in multiple system atrophy. A fludeoxyglucose F 18 positron emission tomographic study. Arch Neurol. 1995 Feb;52(2):179-85. [PMID:7848128]

FDA Label

Explore Compound Types

CH3-CClF2

C2H3ClF2